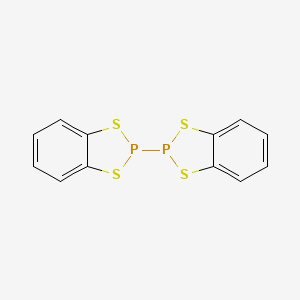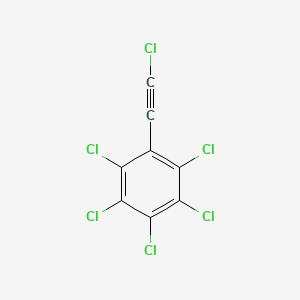
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene is a chlorinated aromatic compound with the molecular formula C8Cl6 It is characterized by the presence of five chlorine atoms and one chloroethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form more complex chlorinated aromatic compounds.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield pentachlorophenol, while reduction can produce less chlorinated benzenes.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying chlorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The chloroethynyl group may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential toxic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: Lacks the chloroethynyl group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentachloro-6-ethoxybenzene: Contains an ethoxy group instead of a chloroethynyl group, leading to different chemical properties and reactivity.
1,2,3,4,5-Pentachloro-6-(2-chloroethenyl)benzene: Similar structure but with a chloroethenyl group, affecting its reactivity and applications.
Uniqueness
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene is unique due to the presence of the chloroethynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.
Properties
CAS No. |
52598-45-5 |
|---|---|
Molecular Formula |
C8Cl6 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2-chloroethynyl)benzene |
InChI |
InChI=1S/C8Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11 |
InChI Key |
VMSONTCWYAOWON-UHFFFAOYSA-N |
Canonical SMILES |
C(#CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



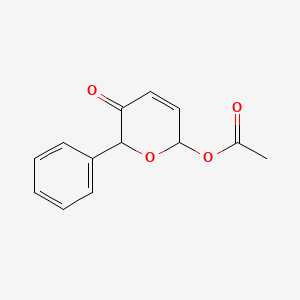

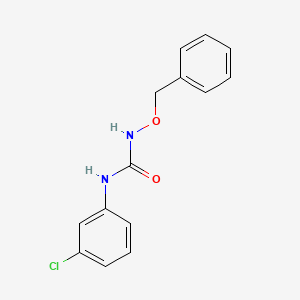
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
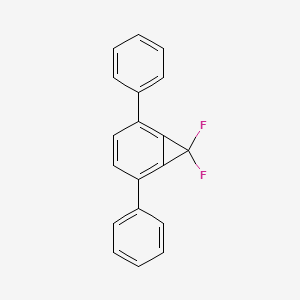

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
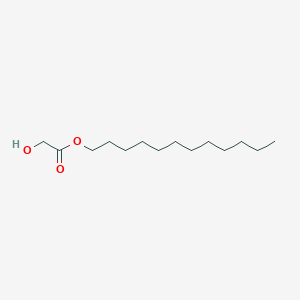
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
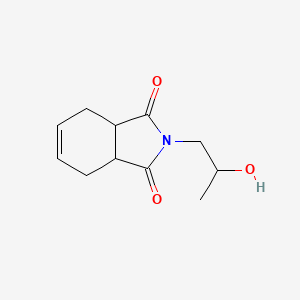
![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)
